N-(2,5-dimethoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Description
N-(2,5-dimethoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a piperidine-4-carboxamide group. Key structural attributes include:
- Triazolo-pyridazine backbone: A nitrogen-rich bicyclic system that may confer metabolic stability and receptor-binding affinity.
- N-(2,5-dimethoxyphenyl) moiety: Aromatic substitution with methoxy groups, which can modulate electronic properties and solubility.
Properties
Molecular Formula |
C22H28N6O3 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H28N6O3/c1-14(2)21-25-24-19-7-8-20(26-28(19)21)27-11-9-15(10-12-27)22(29)23-17-13-16(30-3)5-6-18(17)31-4/h5-8,13-15H,9-12H2,1-4H3,(H,23,29) |
InChI Key |
WAARHFFACYIERE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved by reacting 3-(propan-2-yl)-1,2,4-triazole with a suitable pyridazine derivative under conditions that promote cyclization.
Attachment of the Piperidine Ring: The triazolopyridazine intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution or coupling reactions.
Introduction of the Dimethoxyphenyl Group: The final step involves the attachment of the 2,5-dimethoxyphenyl group to the piperidine ring, typically through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the triazolopyridazine ring or the carbonyl group in the carboxamide moiety, potentially yielding reduced or hydrogenated products.
Substitution: The aromatic rings and the piperidine nitrogen can participate in various substitution reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings or the piperidine nitrogen.
Scientific Research Applications
Chemistry
Synthetic Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Probes: Utilized in studying enzyme interactions and receptor binding.
Molecular Biology: Employed in the design of molecular probes for imaging and diagnostics.
Medicine
Pharmacology: Investigated for its potential as a therapeutic agent in treating various diseases.
Drug Development: Used in the development of new drugs targeting specific biological pathways.
Industry
Material Science:
Agriculture: Explored for use in agrochemicals and plant growth regulators.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or bind to receptors that regulate cellular signaling.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared below with analogous heterocycles from the provided evidence:
Key Observations
Heterocyclic Core: The target compound’s triazolo-pyridazine core differs from the triazin () and imidazoquinoline () systems. Triazolo-pyridazine’s fused structure may enhance aromatic stacking interactions compared to triazin’s planar geometry.
Substituent Effects: The 2,5-dimethoxyphenyl group in the target compound contrasts with ’s dimethylamino and hydroxymethyl groups. The 3-isopropyl group in the target compound introduces steric bulk, which may hinder binding to certain receptors compared to smaller substituents (e.g., methyl in IQ).
Amine Component :
- Piperidine (6-membered ring) vs. pyrrolidine (5-membered, ): Piperidine’s larger ring size may allow greater conformational flexibility, influencing target engagement.
Research Findings and Implications
Toxicity Considerations
- The triazolo-pyridazine core may pose similar risks, warranting further genotoxicity studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
